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Guaiacol Rutinoside
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描述
Guaiacol Rutinoside is a glycoside compound formed by the combination of guaiacol and rutinose. Guaiacol is a phenolic compound known for its presence in wood smoke and its use in various industrial applications. Rutinose is a disaccharide composed of rhamnose and glucose.
准备方法
Synthetic Routes and Reaction Conditions
Guaiacol Rutinoside can be synthesized through the glycosylation of guaiacol with rutinose. This reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions may vary, but common methods include using solvents like methanol or ethanol and maintaining a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound may involve the extraction of guaiacol from natural sources such as wood creosote or the pyrolysis of lignin. The extracted guaiacol is then subjected to glycosylation with rutinose under controlled conditions to produce this compound. The process may involve purification steps such as crystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
Guaiacol Rutinoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group of guaiacol
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Alkylated or acylated derivatives of this compound
科学研究应用
Guaiacol Rutinoside has several scientific research applications:
Chemistry: Used as a marker for smoke taint in wines, helping to evaluate the impact of smoke exposure on grape and wine quality
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential use in dental pulp sedation and as an expectorant.
Industry: Utilized in the flavor and fragrance industry due to its presence in wood smoke and its contribution to the sensory properties of smoked foods and beverages
作用机制
Guaiacol Rutinoside exerts its effects through various mechanisms:
Antioxidant Activity: This compound acts as a potent scavenger of reactive oxygen radicals, protecting cells from oxidative damage.
Cell Proliferation: It has been shown to induce cell proliferation, which may be associated with its radical scavenging activity.
Molecular Targets and Pathways: The compound interacts with free radicals and various protein systems, exhibiting antioxidant, anti-inflammatory, and other biological activities.
相似化合物的比较
Similar Compounds
Guaiacol: A phenolic compound with similar antioxidant properties but lacks the glycoside component.
4-Methylguaiacol: Another phenolic compound found in wood smoke, similar in structure but with a methyl group substitution.
Cresol Rutinoside: A glycoside similar to Guaiacol Rutinoside but with cresol as the aglycone
Uniqueness
This compound is unique due to its combination of guaiacol and rutinose, which imparts distinct sensory properties and potential health benefits. Its presence as a marker for smoke taint in wines and its antioxidant activity make it a valuable compound for various applications .
生物活性
Guaiacol rutinoside, a glycoside derived from guaiacol, is increasingly recognized for its biological activities. This compound has garnered attention in various fields, particularly in food science and pharmacology, due to its potential health benefits and applications in mitigating undesirable sensory properties in food products, such as wine affected by smoke taint.
Chemical Structure and Properties
This compound consists of a guaiacol moiety linked to a rutinoside (a disaccharide composed of rhamnose and glucose). Its chemical structure contributes to its biological activity, particularly as an antioxidant and in modulating sensory properties in food.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that phenolic compounds, including guaiacol derivatives, can scavenge free radicals, thereby reducing oxidative stress. This property is crucial for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory activity. In vivo experiments suggest that it can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further exploration in food preservation and safety.
Sensory Modulation in Food Products
This compound is particularly relevant in the context of wine production. It has been identified as a compound that can influence the sensory profile of wines affected by smoke exposure. The concentration of this compound in wine can significantly affect its aroma and flavor characteristics, which are crucial for consumer acceptance.
Table 1: Concentration of this compound in Smoke-Affected Wines
Wine Sample | This compound (µg/kg) |
---|---|
Sample A | 9.2 |
Sample B | 13.7 |
Sample C | 3.5 |
Sample D | 3.8 |
Sample E | 9.2 |
Sample F | 23.0 |
This table illustrates the variability of this compound concentrations found in different wine samples exposed to smoke, highlighting its role in the overall sensory profile of the product .
Case Study: Mitigation of Smoke Taint
A study conducted on post-harvest treatments for grapes exposed to smoke revealed that guaiacol glycosides could be effectively managed through specific interventions. The application of ozone was shown to alter the levels of volatile phenols, including guaiacol derivatives, thereby improving the quality of smoke-affected wines .
Table 2: Effect of Ozone Treatment on Guaiacol Glycosides
Treatment | Guaiacol Glycosides (µg/kg) |
---|---|
Control (no treatment) | 7.6 ± 0.3 |
Ozone Treatment (1 ppm) | 12 ± 1.4 |
This data underscores the potential for using this compound in developing strategies to enhance wine quality while minimizing negative sensory impacts .
属性
分子式 |
C19H28O11 |
---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O11/c1-8-12(20)14(22)16(24)18(28-8)27-7-11-13(21)15(23)17(25)19(30-11)29-10-6-4-3-5-9(10)26-2/h3-6,8,11-25H,7H2,1-2H3/t8-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChI 键 |
LXYVDLMWTMLHTG-HSVXHRDBSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3OC)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=CC=C3OC)O)O)O)O)O)O |
产品来源 |
United States |
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